molecular formula C7H10N2O3 B15280596 Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate

Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate

Cat. No.: B15280596
M. Wt: 170.17 g/mol
InChI Key: LIYQXGOZIFGYMC-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent. The intermediate product is then esterified to yield the final compound.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate.

    Reduction: Formation of ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)ethanol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

    Ethyl 2-(1H-pyrazol-4-yl)acetate: Lacks the hydroxyl group, leading to different reactivity and applications.

    2-Hydroxy-2-(1H-pyrazol-4-yl)acetic acid: The carboxylic acid analog, which has different solubility and reactivity properties.

    1H-Pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct chemical properties and applications.

Uniqueness: Ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate is unique due to the presence of both the hydroxyl and ester functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for various modifications, making it a valuable compound in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)6(10)5-3-8-9-4-5/h3-4,6,10H,2H2,1H3,(H,8,9)

InChI Key

LIYQXGOZIFGYMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CNN=C1)O

Origin of Product

United States

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